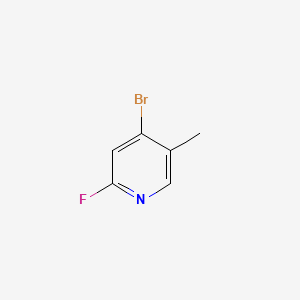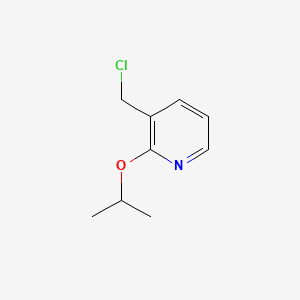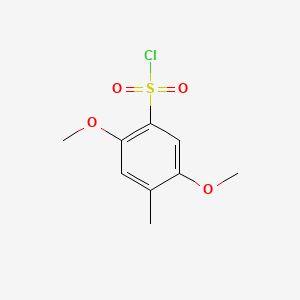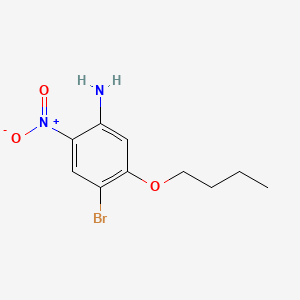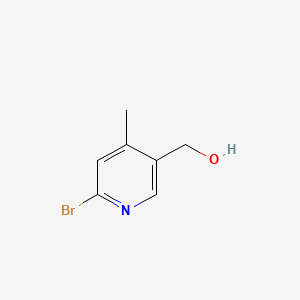
(6-Bromo-4-methyl-pyridin-3-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-4-methyl-pyridin-3-yl)-methanol, otherwise known as 6-bromo-4-methyl-3-hydroxy pyridine, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. 6-bromo-4-methyl-3-hydroxy pyridine has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Another significant area of research involves the catalytic applications of pyridine derivatives. Alexandru Grozavu et al. (2020) presented a novel catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde as key reagents. This method leverages the unique reactivity pattern emerging from the interplay between aromatic and non-aromatic states of pyridines, enabling mono or double methylation at specific positions Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P., & Donohoe, T. (2020). Chemical Science.
Ligand Synthesis for Metal Complexes
Further, the synthesis of ligands for metal complexes represents another critical application. Darbre et al. (2002) synthesized ligands such as (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol, which were used to create ZnII complexes. These complexes demonstrated strong complexation and were tested for their catalytic activity in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H. (2002). European Journal of Inorganic Chemistry.
Structural and Molecular Studies
Research also encompasses the structural and molecular studies of pyridine derivatives. For instance, Percino et al. (2005) focused on the synthesis, characterization, and crystal structure analysis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from reactions involving (6-methylpyridin-2-yl)methanol. Such studies are essential for understanding the molecular and crystalline structures, which have implications for further chemical applications and material science Percino, M., Chapela, V., & Rodríguez-Barbarín, C. (2005). Journal of Chemical Research.
Eigenschaften
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJPTUDWHAMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-4-methyl-pyridin-3-yl)-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

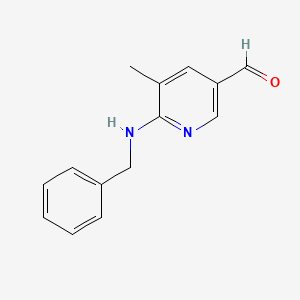
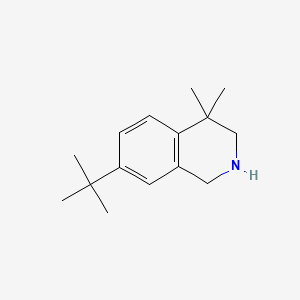

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)
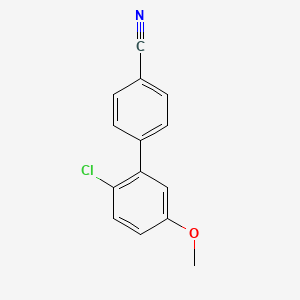
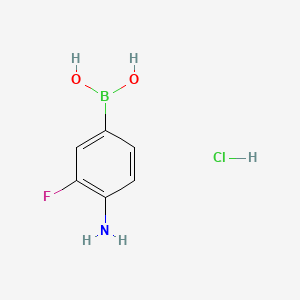
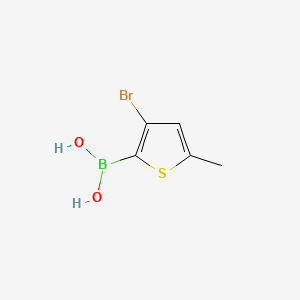
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)
